molecular formula C23H21N2NaO6S B1668439 Carfecillin sodium CAS No. 21649-57-0

Carfecillin sodium

Cat. No. B1668439
CAS RN: 21649-57-0
M. Wt: 476.5 g/mol
InChI Key: JXSBZDNBNJTHBJ-JPZUGYNPSA-M
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Description

Carfecillin Sodium, also known as Carbenicillin Phenyl Sodium and BRL-3475, is the phenyl ester of Carbenicillin . Upon oral administration, it is broken down in the intestinal mucosa to the active antibacterial . It is used for urinary tract infections .


Synthesis Analysis

Carfecillin is a pro-drug of carbenicillin. It is well absorbed by the oral route and undergoes hydrolysis in the body to give carbenicillin . The molecule contains an asymmetric center in the side chain as well as three asymmetric centers in the nucleus . The configuration of the three nuclear centers is fixed as in other penicillins by synthesis from the natural precursor, 6-aminopenicillanic acid .


Molecular Structure Analysis

The molecular formula of Carfecillin Sodium is C23H21N2NaO6S . The molecular weight is 476.5 g/mol . The IUPAC name is sodium;3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .

Scientific Research Applications

Sensor Technology

  • The development of a sensor for the detection of sodium ions in body plasma using Ion-Sensitive Field-Effect Transistor (ISFET) technology modified with sodium ionophore is a significant advancement. The sodium ionophore-modified ISFET sensor exhibits excellent sensing performance, highlighting the potential of sodium-based sensors in medical diagnostics (Yanwittayakul et al., 2019).

Dental Health

  • Sodium-based compounds play a crucial role in dental health. The use of sodium monofluorophosphate in dentifrices has been shown to significantly reduce caries increment, demonstrating the potential of sodium compounds in dental care products (Sintes et al., 2002).

Drug Delivery Systems

  • Sodium lauryl sulfate, a pharmaceutically acceptable excipient, has been evaluated for its potential to enhance the permeability of amoxicillin, a low permeability drug. This study highlights the potential of sodium-based compounds in improving the bioavailability of drugs in oral drug delivery systems (Legen et al., 2006).

Quality Control of Pharmaceuticals

  • The development and validation of a rapid turbidimetric assay to determine the potency of ampicillin sodium in powder for injectable solution underscore the importance of sodium compounds in the pharmaceutical industry. The validated method is a rapid, economical, and environmentally friendly alternative for routine analysis in quality control (Tótoli & Salgado, 2013).

Cardiovascular Health

  • The study of 18F-sodium fluoride accumulation in the common carotid arteries of patients correlates with cardiovascular risk factors and carotid calcified plaque burden. This research illustrates the potential of sodium-based imaging agents in identifying patients at high risk for atherothrombotic events (Derlin et al., 2011).

Sodium in Food Industry

  • Research on reducing sodium levels in frankfurters using natural flavor enhancers underscores the role of sodium in food processing and the ongoing efforts to reduce sodium intake while maintaining food quality and safety (McGough et al., 2012).

properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBZDNBNJTHBJ-JPZUGYNPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27025-49-6 (Parent)
Record name Carbenicillin Phenyl Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40176036
Record name Carbenicillin Phenyl Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carfecillin sodium

CAS RN

21649-57-0
Record name Carbenicillin Phenyl Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbenicillin Phenyl Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENICILLIN PHENYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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